molecular formula C16H30N2O2 B5082696 ethyl 1'-propyl-1,4'-bipiperidine-4-carboxylate

ethyl 1'-propyl-1,4'-bipiperidine-4-carboxylate

Cat. No.: B5082696
M. Wt: 282.42 g/mol
InChI Key: MNDYVNNJMFCYCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1'-propyl-1,4'-bipiperidine-4-carboxylate, also known as EPBPC, is a chemical compound that has gained attention in the scientific community due to its potential use as a research tool. EPBPC belongs to the class of piperidine derivatives and has been shown to have a unique mechanism of action that makes it a promising candidate for various research applications.

Mechanism of Action

Ethyl 1'-propyl-1,4'-bipiperidine-4-carboxylate is believed to exert its effects on DAT through a unique mechanism of action. Unlike other DAT inhibitors, this compound does not bind to the substrate-binding site of DAT. Instead, it binds to a distinct allosteric site on DAT and induces a conformational change that inhibits DAT activity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In addition to its inhibitory effects on DAT, this compound has also been shown to inhibit the activity of other transporters, such as the norepinephrine transporter (NET) and the serotonin transporter (SERT). This compound has also been shown to have analgesic effects in animal models.

Advantages and Limitations for Lab Experiments

Ethyl 1'-propyl-1,4'-bipiperidine-4-carboxylate has several advantages as a research tool. Its unique mechanism of action and selectivity for DAT make it a valuable tool for investigating the role of DAT in various physiological and pathological processes. However, this compound also has some limitations. Its low solubility in water can make it difficult to work with in certain experimental settings, and its relatively high cost can limit its use in some laboratories.

Future Directions

There are several future directions for research involving ethyl 1'-propyl-1,4'-bipiperidine-4-carboxylate. One area of interest is the development of this compound derivatives that have improved solubility and pharmacokinetic properties. Another area of interest is the investigation of the role of DAT in various neurological and psychiatric disorders, such as addiction and depression. Finally, the development of this compound-based therapies for these disorders is also an area of potential future research.

Synthesis Methods

The synthesis of ethyl 1'-propyl-1,4'-bipiperidine-4-carboxylate involves a multi-step process that begins with the reaction of 1,4-dibromobutane with piperidine. The resulting product is then reacted with ethyl chloroformate to form the corresponding ethyl ester. Finally, the propyl group is introduced through a Grignard reaction, resulting in the formation of this compound.

Scientific Research Applications

Ethyl 1'-propyl-1,4'-bipiperidine-4-carboxylate has been used in various scientific studies as a research tool due to its unique properties. One of the main applications of this compound is in the study of the dopamine transporter (DAT). This compound has been shown to selectively bind to DAT and inhibit its activity, making it a valuable tool for investigating the role of DAT in various physiological and pathological processes.

Properties

IUPAC Name

ethyl 1-(1-propylpiperidin-4-yl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N2O2/c1-3-9-17-10-7-15(8-11-17)18-12-5-14(6-13-18)16(19)20-4-2/h14-15H,3-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNDYVNNJMFCYCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)N2CCC(CC2)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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